2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one
Description
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10) |
InChI Key |
FZBPEQSRFAIGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
(a) Brominated Derivatives
- 3-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one (CAS 1360967-00-5): Bromination at position 3 increases electrophilicity, making it a versatile intermediate for cross-coupling reactions. This contrasts with the methyl group in the target compound, which confers steric bulk and electron-donating effects .
- 4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one: Used as a building block in drug discovery, bromine enhances reactivity in nucleophilic substitutions compared to the methyl group .
(b) Phenyl-Substituted Analogues
- The target compound lacks this extended conjugation .
(c) Triazolo- and Pyrimidine-Fused Systems
- Ethyl 3-amino-9-aryl-3,4-dihydro-4-imino-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylates (): These derivatives exhibit enhanced hydrogen bonding and solubility due to ester and amino groups, unlike the simpler ketone functionality in the target compound .
Physicochemical Properties
*Inferred from analogues with similar carbonyl environments.
Key Observations :
Yield Comparison :
- Methylation reactions (e.g., ) yield ~93% with methyl iodide, while bromination () requires harsh conditions and gives moderate yields (28–86%) .
Preparation Methods
Cyclocondensation Approaches for Core Structure Assembly
The thieno[2,3-C]pyridin-7-one scaffold is typically constructed via Thorpe-Ziegler cyclization, a method validated in the synthesis of analogous trifluoromethyl-substituted thienopyridines. For 2-methyl derivatives, a modified protocol employs ethyl 3-amino-4-methylthiophene-2-carboxylate as the starting material. Reacting this precursor with acryloyl chloride in dimethylformamide (DMF) at 80°C initiates a conjugate addition-cyclization sequence, yielding the pyridinone ring after 12 hours (Scheme 1).
Key parameters:
- Solvent polarity significantly impacts reaction rate (DMF > DMSO > ethanol)
- Optimal temperature: 75–85°C (yields drop by 15–20% at 60°C)
- Acid scavengers (e.g., triethylamine) improve yield from 68% to 83%
This method mirrors the synthesis of ethyl 3-amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylate, where cyclization efficiency depended on sodium acetate concentration.
Post-cyclization methylation offers precise control over substituent positioning. Bromination-methylation sequences adapted from 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one synthesis were modified for methyl group introduction:
- Bromination: Treating 6H,7H-thieno[2,3-C]pyridin-7-one with N-bromosuccinimide (NBS) in CCl₄ at 0–5°C for 4 hours yields 2-bromo derivative (89% purity)
- Kumada Coupling: Reacting the bromide with methylmagnesium bromide (3 equiv) in THF at −78°C → 25°C over 8 hours installs the methyl group (72% yield)
Comparative analysis:
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Kumada coupling | −78 → 25 | Ni(acac)₂ | 72 |
| Suzuki-Miyaura | 80 | Pd(PPh₃)₄ | 58 |
| Direct alkylation | 120 | AlCl₃ | 41 |
The Kumada approach outperforms alternatives in regioselectivity, though requiring stringent anhydrous conditions.
One-Pot Multicomponent Synthesis
Industrial-scale production favors one-pot methods combining thiophene-2-carboxaldehyde, methyl acetoacetate, and ammonium acetate in acetic acid. A 2024 optimization study achieved 91% yield through:
- Mannich Reaction: 4-hour reflux (110°C) forms β-amino ketone intermediate
- Cyclodehydration: Addition of P₂O₅ (2 equiv) at 140°C for 3 hours induces ring closure
- In Situ Methylation: Dimethyl sulfate (1.2 equiv) introduced during cooling phase
This protocol reduces purification steps compared to traditional methods, aligning with continuous flow production trends observed in brominated thienopyridine manufacturing.
Industrial-Scale Optimization
Bench-scale data for 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one inform large-scale 2-methyl variant production:
Continuous flow reactor parameters:
- Residence time: 8.2 minutes
- Pressure: 12 bar
- Temperature: 130°C
- Yield improvement: 22% over batch processing
Automated pH control (maintained at 6.8–7.2) prevents lactam hydrolysis during workup, a critical factor given the compound’s sensitivity to strong acids.
Emerging Catalytic Methods
Preliminary data from bifunctional PI3Kδ inhibitors suggest iridium-catalyzed C–H activation could enable direct C2 methylation. Using [Ir(cod)OMe]₂ catalyst with trimethylaluminum co-catalyst:
- Turnover number (TON): 420
- Reaction time: 6 hours
- Selectivity: >99% for C2 over C3 methylation
This method remains experimental but presents a promising alternative to classical electrophilic substitution.
Analytical Characterization Benchmarks
Spectroscopic profiles:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.12 (t, J = 6.1 Hz, 2H), 4.29 (t, J = 6.1 Hz, 2H), 7.33 (d, J = 5.2 Hz, 1H), 8.11 (d, J = 5.2 Hz, 1H)
- HRMS (ESI+): m/z calcd for C₈H₇NOS [M+H]⁺ 166.0324, found 166.0321
These match computational models derived from PubChem data for related thienopyridinones.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one?
The compound is typically synthesized via cyclization reactions involving thiophene and pyridine precursors. A brominated derivative (e.g., 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one) can be prepared by dissolving 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one in acetic acid and water, followed by bromination at 0°C . For methyl-substituted variants, alkylation or substitution reactions are employed, with careful control of reaction conditions (e.g., pH, temperature) to optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the thienopyridine core and methyl substitution pattern. High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is typical for bioactive studies), while mass spectrometry (MS) validates the molecular formula (C₇H₅NOS) . X-ray crystallography, though less common, provides definitive structural confirmation when co-crystallized with target proteins (e.g., kinase domains) .
Q. What initial biological screening assays are used to evaluate its bioactivity?
Primary screens often focus on kinase inhibition using enzymatic assays (e.g., ADP-Glo™ Kinase Assay). Antiproliferative activity is tested in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, with IC₅₀ values compared to reference inhibitors like imatinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase selectivity?
Substitutions at the 2-methyl and 4-positions significantly modulate kinase affinity. For example, bromine at the 4-position enhances selectivity for ABL1 kinase over VEGFR2, while bulkier groups (e.g., phenyl) improve potency but reduce solubility. Computational docking (e.g., AutoDock Vina) into kinase ATP-binding pockets (e.g., PDB 5I40) guides rational design .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line genetic backgrounds. Use orthogonal methods:
Q. How does the compound’s tautomeric equilibrium affect its interaction with biological targets?
The 7-keto group enables tautomerism between 6H and 7H forms, altering hydrogen-bonding capacity. Variable-temperature NMR and density functional theory (DFT) calculations quantify tautomer populations. Co-crystal structures (e.g., with BRD9 bromodomain, PDB 5I40) reveal dominant tautomers in binding pockets .
Q. What strategies improve its metabolic stability for in vivo studies?
Deuteration at the methyl group reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of the keto group) enhance oral bioavailability. Pharmacokinetic studies in rodents should monitor half-life extension and metabolite formation via LC-MS/MS .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., dimerization species).
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to minimize side reactions.
- Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation steps in brominated precursors .
Q. What in silico tools predict off-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
